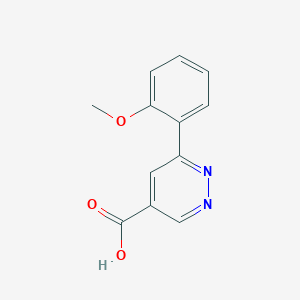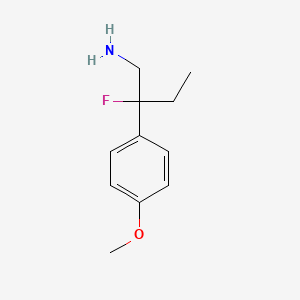
2-フルオロ-2-(4-メトキシフェニル)ブタン-1-アミン
説明
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine, also known as FMBA, is an organic compound that is used in a variety of scientific research applications. FMBA has a broad range of properties that make it useful in numerous fields, including organic synthesis, drug design, and biochemistry. FMBA is a versatile building block for the synthesis of various compounds, and its mechanism of action has been studied in detail.
科学的研究の応用
薬理学: 抗うつ剤研究
薬理学では、この化合物はNMDA受容体のNR2Bサブタイプのアンタゴニストの合成における潜在的な役割について研究されてきました 。これらのアンタゴニストは、気分調節に関与するNMDA受容体を調節することができ、うつ病の治療のための新しい道を提供する可能性があるため、抗うつ剤の研究において重要です。
材料科学: 低表面エネルギーコーティング
この化合物は、機能性パーフルオロポリエーテルおよび(メタ)アクリレートオリゴマーの製造に使用されます 。これらの材料は、非粘着性表面、自己潤滑機械部品、および汚れや染みを防ぐコーティングを作成する際に重要です。
環境科学: 安全性と有効性に関する研究
2-フルオロ-2-(4-メトキシフェニル)ブタン-1-アミン: は、動物飼料の香料としての安全性と有効性について評価された化合物のグループの一部です 。これらの化合物の環境への影響も評価され、生態系に過度の害を与えないようにします。
分析化学: ライムグルバー・バッショー反応
この化合物は、特にライムグルバー・バッショー反応 で分析化学に使用されます。これは、多くの天然物および医薬品におけるコア構造であるインドールを合成する方法です。
生化学: 生理活性分子の合成
生化学において、2-フルオロ-2-(4-メトキシフェニル)ブタン-1-アミンは、さまざまな生理活性分子の合成のためのビルディングブロックとして機能します。 これらには、GSK-3β阻害剤として使用される化合物 が含まれます。これは、アルツハイマー病や双極性障害などの病気の研究において重要です。
工業用途: 抗血栓薬の合成
産業的には、鈴木・宮浦クロスカップリング反応 における反応剤であり、抗血栓薬の合成に使用されます。これらの薬は、リスクのある患者における血栓を防ぐために不可欠です。
動物飼料の香料
この化合物は、動物飼料の香料として使用される芳香族ケトンおよび関連するエステルを含む化学グループ21の一部です。 欧州食品安全機関は、すべての動物種に対するこれらの化合物の安全性と有効性を決定するために研究を行ってきました .
有機合成: アルキル化の前駆体
有機合成において、2-フルオロ-2-(4-メトキシフェニル)ブタン-1-アミンは、アルキル化反応の前駆体として使用されます 。このプロセスは、医薬品や農薬を含む幅広い有機化合物を生成するために不可欠です。
作用機序
Target of Action
Similar compounds have been shown to interact with various proteins such as tyrosine-protein kinases and ligand-activated transcription factors . These proteins play crucial roles in cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Mode of Action
It can be inferred that the compound may interact with its targets through mechanisms such as free radical reactions , nucleophilic substitution, and oxidation . These interactions can lead to changes in the structure and function of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis, vascular development, and vascular permeability . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular functions .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may influence cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
生化学分析
Biochemical Properties
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine and biomolecules can be studied using techniques such as enzyme assays and protein binding studies .
Cellular Effects
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine on cells can be investigated using cell culture experiments and molecular biology techniques .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine involves its interactions with biomolecules at the molecular level. This compound may bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Long-term exposure to 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may also result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may cause cellular toxicity or organ damage. The dosage effects of this compound can be studied using animal experiments and dose-response studies .
Metabolic Pathways
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is involved in various metabolic pathways. It may be metabolized by specific enzymes, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The metabolic pathways of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as mass spectrometry and metabolic profiling .
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms. Once inside the cells, it may bind to specific proteins, influencing its localization and accumulation. The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as fluorescence microscopy and radiolabeling .
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as immunofluorescence and subcellular fractionation .
特性
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZXYOQKVJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



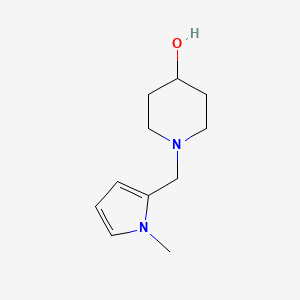
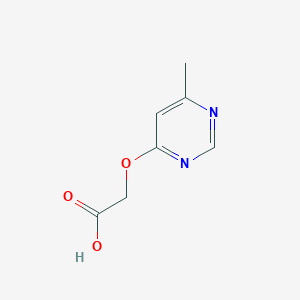
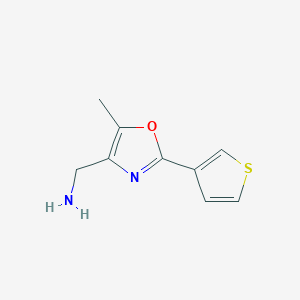
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)

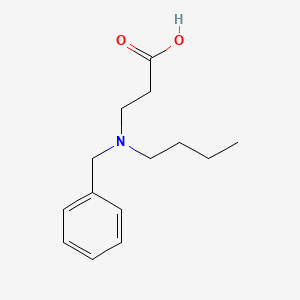
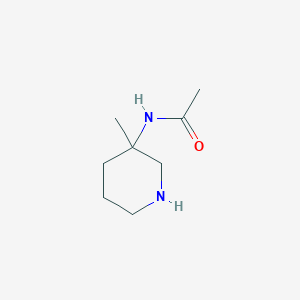

![1-[5-(2-Methoxyphenyl)-2-thienyl]-1-ethanamine](/img/structure/B1470255.png)


![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)

